molecular formula C24H26N6O5 B2667356 (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 683790-62-7

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2667356
CAS No.: 683790-62-7
M. Wt: 478.509
InChI Key: SMENKUBFMQGWFI-DHRITJCHSA-N
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Description

(E)-8-(2-Benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzylidenehydrazinyl substituent at position 8 and a hydroxypropyl chain with a 4-methoxyphenoxy group at position 5. The (E)-configuration of the hydrazone moiety ensures stereochemical specificity, which is critical for binding interactions with biological targets .

Properties

CAS No.

683790-62-7

Molecular Formula

C24H26N6O5

Molecular Weight

478.509

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O5/c1-28-21-20(22(32)29(2)24(28)33)30(23(26-21)27-25-13-16-7-5-4-6-8-16)14-17(31)15-35-19-11-9-18(34-3)10-12-19/h4-13,17,31H,14-15H2,1-3H3,(H,26,27)/b25-13+

InChI Key

SMENKUBFMQGWFI-DHRITJCHSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of purine derivatives characterized by a hydrazine moiety and various substituents that enhance its biological properties. The molecular formula is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, and it features significant functional groups that contribute to its pharmacological profile.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its interaction with cellular pathways involved in apoptosis and cell cycle regulation has been documented.
  • Antimicrobial Properties : Studies have demonstrated effectiveness against certain bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

In vitro studies have reported that the compound displays significant cytotoxicity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colorectal cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating strong anticancer potential .

Antimicrobial Activity

The compound has been tested against various bacterial strains with promising results:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties, making it a candidate for further development .

Anti-inflammatory Activity

Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for potential applications in treating conditions like arthritis and other inflammatory disorders .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of the compound on MCF-7 and HCT-116 cell lines, demonstrating an IC50 of 1.0 μM for MCF-7 and 1.7 μM for HCT-116 cells, indicating potent anticancer activity .
  • Antimicrobial Testing : In a comparative study involving various hydrazine derivatives, this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Inflammation Model : In vivo models of inflammation showed significant reduction in swelling and pain when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Data Table

Biological ActivityCell Line / OrganismIC50 / MIC Value
AnticancerMCF-71.0 μM
AnticancerHCT-1161.7 μM
AntimicrobialStaphylococcus aureus10 μg/mL
AntimicrobialEscherichia coli15 μg/mL
Anti-inflammatoryIn vivo modelSignificant reduction

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione possess activity against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways.

Case Study : A study involving a series of hydrazone derivatives indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The presence of methoxy and hydroxyl groups was particularly beneficial in increasing activity levels .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A recent investigation into purine-based compounds revealed that modifications similar to those in this compound significantly enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study highlighted the importance of substituents in modulating biological activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Benzylidene GroupEnhances antimicrobial potency
Hydroxyl GroupIncreases solubility and bioavailability
Methoxy GroupImproves selectivity towards cancer cells

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituent at Position 8 Substituent at Position 7 Molecular Weight Key Properties/Activity
Target Compound (E)-2-Benzylidenehydrazinyl 2-Hydroxy-3-(4-methoxyphenoxy)propyl ~470.5 g/mol Hypothesized enhanced solubility due to polar hydroxy and methoxy groups; potential adenosine receptor affinity
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione () (E)-4-Ethoxybenzylidenehydrazinyl Ethyl 370.4 g/mol Reduced steric hindrance compared to the target compound; moderate inhibitory activity in enzyme assays
8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6-dione () (E)-4-Bromobenzylidenehydrazinyl 4-Methylbenzyl ~500.3 g/mol Enhanced lipophilicity due to bromo and methyl groups; potential cytotoxicity
8-((4-Dimethylaminobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6-dione () (E)-4-Dimethylaminobenzylidenehydrazinyl None (unsubstituted) 332.8 g/mol Improved water solubility from dimethylamino group; antimicrobial activity reported

Key Observations:

Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) enhance solubility, while electron-withdrawing groups (e.g., 4-bromo) increase lipophilicity and membrane permeability . The dimethylamino substituent in ’s compound significantly improves aqueous solubility, making it more suitable for in vitro antimicrobial assays .

Position 7 Modifications: The hydroxypropyl-4-methoxyphenoxy chain in the target compound introduces both hydrogen-bonding (via -OH) and steric bulk. This contrasts with simpler alkyl chains (e.g., ethyl in ) or aromatic substituents (e.g., 4-methylbenzyl in ), which prioritize lipophilicity over polarity .

Q & A

Q. What crystallographic challenges arise in determining this compound’s solid-state structure?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in polar aprotic solvents (DMF/acetonitrile) to obtain diffraction-quality crystals.
  • Disorder Modeling : Apply SHELXL refinement for disordered hydroxypropyl or methoxyphenoxy groups .

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